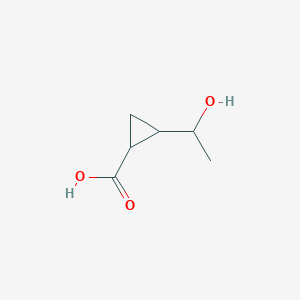
2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide, also known as EFPA, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. EFPA is a member of the acetamide family and has a molecular formula of C21H23NO4.
Mécanisme D'action
The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is not fully understood. However, it is believed that 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide acts by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects
2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide has anti-inflammatory and anti-cancer properties. 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide has also been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation of using 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effectiveness.
Orientations Futures
There are several future directions for research on 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide. One direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for cancer. Another direction is to explore its potential as a herbicide in agriculture. Additionally, 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide could be used as a building block for the synthesis of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide and its potential applications.
Méthodes De Synthèse
2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-ethoxy-4-formylphenol with ethyl bromide to form 2-ethoxy-4-bromoformylphenol. This intermediate compound is then reacted with 2-phenylethylamine and acetic anhydride to produce 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide.
Applications De Recherche Scientifique
2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide has been investigated for its potential as an anti-inflammatory agent and as a treatment for cancer. In agriculture, 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide has been studied for its potential as a herbicide. In material science, 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide has been investigated for its potential as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-23-18-12-16(13-21)8-9-17(18)24-14-19(22)20-11-10-15-6-4-3-5-7-15/h3-9,12-13H,2,10-11,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPCUYBKBMCLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate](/img/structure/B2569905.png)

![6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2569911.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2569912.png)
![9-cyclohexyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2569913.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2569914.png)





![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2569924.png)
